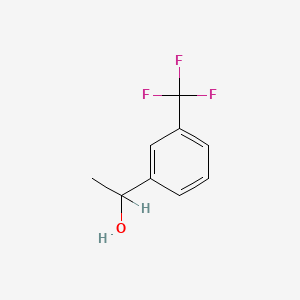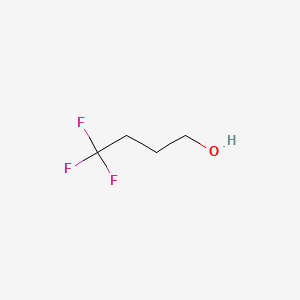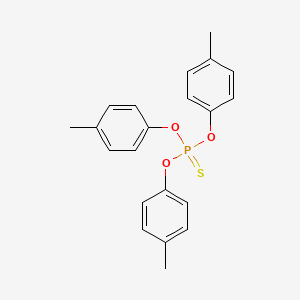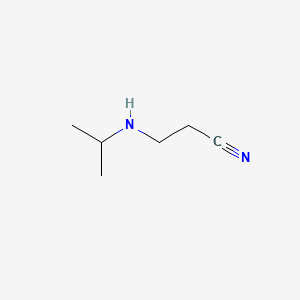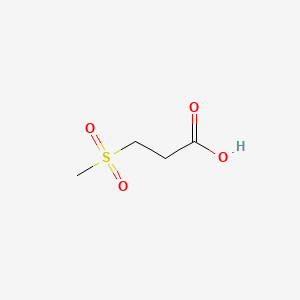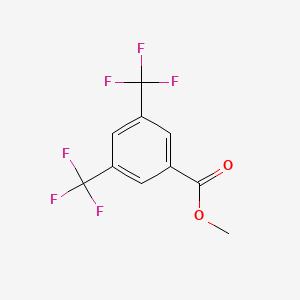
3,5-双(三氟甲基)苯甲酸甲酯
描述
Methyl 3,5-bis(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H6F6O2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3,5-bis(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3,5-bis(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-bis(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡唑衍生物的合成
3,5-双(三氟甲基)苯甲酸甲酯用于合成3,5-双(三氟甲基)苯基取代的吡唑衍生物 . 这些衍生物被发现是耐药细菌的有效生长抑制剂 . 这些化合物是通过3′,5′-双(三氟甲基)苯乙酮与4-肼基苯甲酸反应合成形成腙中间体 .
抗菌研究
合成的吡唑衍生物表现出显著的抗菌活性。 大多数合成的化合物是浮游型革兰氏阳性细菌的有效生长抑制剂,其最低抑菌浓度 (MIC) 值低至 0.25 µg/mL . 进一步的研究导致发现了几个先导化合物,这些化合物对 MRSA 持续体具有杀菌作用并具有效力 .
生物膜根除
一些合成的化合物对金黄色葡萄球菌生物膜表现出潜在的效力,其最低生物膜根除浓度 (MBEC) 值低至 1 µg/mL . 这表明这些化合物可用于治疗生物膜相关感染。
FDA 批准的药物合成
三氟甲基,存在于 3,5-双(三氟甲基)苯甲酸甲酯中,是许多 FDA 批准药物的常见特征 . 已知三氟甲基表现出多种药理活性 .
三氟甲基吡啶的合成
3,5-双(三氟甲基)苯甲酸甲酯可用于合成三氟甲基吡啶 . 这些化合物在药物化学中具有广泛的应用。
阴离子传感应用
3,5-双(三氟甲基)苯甲酸甲酯及其衍生物可用于阴离子传感应用 . 这是因为它们对不同阴离子的独特化学性质和反应性
作用机制
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can exhibit unique behaviors due to the high electronegativity of fluorine . This can influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
3,5-bis(trifluoromethyl)benzoic acid, a related compound, is known to be a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .
生化分析
Biochemical Properties
Methyl 3,5-bis(trifluoromethyl)benzoate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of Methyl 3,5-bis(trifluoromethyl)benzoate on cellular processes are diverse and depend on the cell type and concentration usedFor example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, Methyl 3,5-bis(trifluoromethyl)benzoate can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, Methyl 3,5-bis(trifluoromethyl)benzoate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can result in conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, Methyl 3,5-bis(trifluoromethyl)benzoate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,5-bis(trifluoromethyl)benzoate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to Methyl 3,5-bis(trifluoromethyl)benzoate in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including alterations in cell proliferation and viability.
Dosage Effects in Animal Models
The effects of Methyl 3,5-bis(trifluoromethyl)benzoate in animal models vary with different dosages. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxic effects at high doses may include liver and kidney damage, as well as disruptions in normal metabolic processes.
Metabolic Pathways
Methyl 3,5-bis(trifluoromethyl)benzoate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of Methyl 3,5-bis(trifluoromethyl)benzoate can also affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 3,5-bis(trifluoromethyl)benzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to plasma proteins can facilitate its transport in the bloodstream, while interactions with cellular transporters can determine its uptake and distribution within different cell types.
Subcellular Localization
The subcellular localization of Methyl 3,5-bis(trifluoromethyl)benzoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment. For instance, localization to the mitochondria may enable it to interact with mitochondrial enzymes and influence cellular respiration.
属性
IUPAC Name |
methyl 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-8(17)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYNBDAJUXZFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180737 | |
| Record name | Methyl 3,5-di(trifluoromethyl)benzoate radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26107-80-2 | |
| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26107-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-di(trifluoromethyl)benzoate radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026107802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-di(trifluoromethyl)benzoate radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,5-bis(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

